molecular formula C4H9BO2 B15125460 Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- CAS No. 1876473-48-1

Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-

Cat. No.: B15125460
CAS No.: 1876473-48-1
M. Wt: 99.93 g/mol
InChI Key: DYSMDSGBCAQRLB-QWWZWVQMSA-N
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Description

Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- is a boronic acid derivative characterized by the presence of a boron atom bonded to a cyclopropyl group. This compound is part of a broader class of organoboron compounds, which are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- typically involves the borylation of cyclopropyl derivatives. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a cyclopropyl halide with a boron reagent such as bis(pinacolato)diboron under mild conditions . Another approach involves the direct electrophilic borylation of cyclopropyl Grignard reagents with boron esters .

Industrial Production Methods

Industrial production of boronic acids often employs continuous flow processes to handle large-scale reactions efficiently. These methods utilize organolithium or organomagnesium reagents in combination with boron esters to produce boronic acids in high yields . The use of flow chemistry allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- can be compared with other boronic acids, such as:

The uniqueness of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable for specific synthetic applications and research studies .

Properties

CAS No.

1876473-48-1

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

[(1R,2R)-2-methylcyclopropyl]boronic acid

InChI

InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4-/m1/s1

InChI Key

DYSMDSGBCAQRLB-QWWZWVQMSA-N

Isomeric SMILES

B([C@@H]1C[C@H]1C)(O)O

Canonical SMILES

B(C1CC1C)(O)O

Origin of Product

United States

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